rac-(1R,5S,6R)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

physicochemical_profiling LogP drug-likeness

rac-(1R,5S,6R)-2-Oxo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid (CAS 2742386-94-1) is a racemic, constrained bicyclic lactam-carboxylic acid building block belonging to the 3-azabicyclo[3.1.0]hexane family. Its molecular formula is C6H7NO3, with a molecular weight of 141.12 Da, and it features a 2-oxo (lactam) functionality and a 6-carboxylic acid group on a fused cyclopropane-pyrrolidine scaffold.

Molecular Formula C6H7NO3
Molecular Weight 141.12 g/mol
CAS No. 2742386-94-1
Cat. No. B6246487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(1R,5S,6R)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
CAS2742386-94-1
Molecular FormulaC6H7NO3
Molecular Weight141.12 g/mol
Structural Identifiers
SMILESC1C2C(C2C(=O)O)C(=O)N1
InChIInChI=1S/C6H7NO3/c8-5-3-2(1-7-5)4(3)6(9)10/h2-4H,1H2,(H,7,8)(H,9,10)/t2-,3+,4+/m0/s1
InChIKeyYZUCXDUSLOANPL-PZGQECOJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-(1R,5S,6R)-2-Oxo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid (CAS 2742386-94-1): Procurement-Grade Physicochemical Baseline


rac-(1R,5S,6R)-2-Oxo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid (CAS 2742386-94-1) is a racemic, constrained bicyclic lactam-carboxylic acid building block belonging to the 3-azabicyclo[3.1.0]hexane family. Its molecular formula is C6H7NO3, with a molecular weight of 141.12 Da, and it features a 2-oxo (lactam) functionality and a 6-carboxylic acid group on a fused cyclopropane-pyrrolidine scaffold [1]. The compound exhibits a calculated LogP of −1.36, a polar surface area (PSA) of 66 Ų, three hydrogen-bond acceptors, two hydrogen-bond donors, and a fraction of sp³-hybridized carbons (Fsp³) of 0.667, reflecting its three-dimensional, non-planar character [1]. Vendor-supplied purity is typically 95% (HPLC), with pricing ranging from approximately $463 to $768 per 50 mg depending on supplier [2]. Predicted physicochemical parameters include a density of 1.529 ± 0.06 g/cm³ at 20 °C, a boiling point of 484.7 ± 38.0 °C, and a pKa of 4.62 ± 0.20 .

Why Generic Substitution Fails for rac-(1R,5S,6R)-2-Oxo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid in Medicinal Chemistry and Fragment-Based Drug Discovery


The 3-azabicyclo[3.1.0]hexane scaffold is recognized as a privileged structure in medicinal chemistry, capable of orienting pharmacophores in well-defined three-dimensional space . However, substitution of the 2-oxo-substituted variant (CAS 2742386-94-1) with the non-oxo analog (CAS 1212822-57-5) or positional isomers introduces substantial differences in hydrogen-bonding capacity, lipophilicity, and electrostatic profile that can alter binding modes, solubility, and metabolic stability in downstream lead compounds [1]. The 2-oxo (lactam) group functions simultaneously as a hydrogen-bond acceptor and a conformational constraint that rigidifies the pyrrolidine ring, a feature absent in the saturated 3-azabicyclo[3.1.0]hexane-6-carboxylic acid series [2]. Furthermore, the racemic nature of this compound—specifically the (1R,5S,6R) relative configuration—defines the exo orientation of the carboxylic acid relative to the bicyclic core, which is critical for downstream diastereoselective elaboration; interchange with the enantiomeric (1S,5R,6S) form or with endo-configured analogs would yield a different spatial presentation of the carboxylate vector .

Quantitative Differentiation Evidence for rac-(1R,5S,6R)-2-Oxo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid Versus Closest Analogs


LogP Reduction of ~0.9 Units Versus Non-Oxo Analog Enhances Aqueous Solubility Potential

The target compound exhibits a calculated LogP of −1.36, compared to −0.46 for the non-oxo analog (1R,5S,6r)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid (CAS 1212822-57-5), a difference of approximately −0.90 log units [1]. This increased hydrophilicity is attributable to the 2-oxo (lactam) group, which introduces an additional hydrogen-bond acceptor while reducing the molecular formula by two hydrogen atoms relative to the saturated analog [1]. The lower LogP translates into a predicted improvement in aqueous solubility, a critical parameter for fragment-based screening and for downstream pharmacokinetic optimization of lead compounds derived from this building block.

physicochemical_profiling LogP drug-likeness solubility lead_optimization

Polar Surface Area Expansion of ~17 Ų Relative to Non-Oxo Analog Alters Permeability Profile

The target compound possesses a polar surface area (PSA) of 66 Ų, compared to 49.33 Ų (TPSA) for the non-oxo analog (1R,5S,6r)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid (CAS 1212822-57-5), representing an increase of approximately 16.7 Ų [1]. This ~34% increase in PSA is a direct consequence of the lactam carbonyl oxygen and the associated electronic redistribution in the 2-oxo scaffold. PSA values above 60 Ų are generally associated with reduced passive membrane permeability and lower blood-brain barrier penetration, whereas values below 60 Ų are more permissive for CNS exposure [2]. This places the target compound in a distinct ADME category relative to its non-oxo comparator, which falls in the more CNS-permissive range.

PSA polar_surface_area membrane_permeability blood-brain_barrier ADME

Additional Hydrogen-Bond Acceptor (3 vs. 2) Expands Supramolecular Interaction Capacity for Target Engagement

The target compound contains three hydrogen-bond acceptor atoms (two carbonyl oxygens and one lactam nitrogen), compared to only two acceptors (one carboxylate oxygen and one amine nitrogen) in the non-oxo analog (1R,5S,6r)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid (CAS 1212822-57-5) [1]. The additional acceptor is the lactam carbonyl oxygen at the 2-position, which provides a geometrically distinct, directionally constrained hydrogen-bond acceptor site that is absent in the saturated scaffold. Both compounds retain two hydrogen-bond donors (carboxylic acid OH and lactam/amine NH), yielding acceptor-to-donor ratios of 1.5:1 for the target versus 1:1 for the comparator. This difference in hydrogen-bonding inventory has direct implications for fragment-based screening hit rates and for structure-based design of target-ligand interactions in polar binding pockets.

hydrogen_bonding structure-based_drug_design fragment_growing binding_affinity

2-Oxo-3-azabicyclo[3.1.0]hexane Scaffold Is the Core of Hua Medicine's Patent-Protected KHK Inhibitor Series

The 2-oxo-3-azabicyclo[3.1.0]hexane scaffold—the exact core represented by the target compound—was disclosed in a 2022 Hua Medicine (Shanghai) Ltd. patent as the central pharmacophoric element of a series of ketohexokinase (KHK) inhibitors [1][2]. The patent describes compounds of formula (I) incorporating the 2-oxo-3-azabicyclo[3.1.0]hexane substructure, with utility claimed for the treatment of type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), obesity, fibrosis, and related metabolic disorders [1]. This is a structurally distinct chemotype from the non-oxo 3-azabicyclo[3.1.0]hexane series exemplified by Pfizer's KHK inhibitor PF-06835919 (which employs a saturated 3-azabicyclo[3.1.0]hexane acetic acid motif rather than the 2-oxo variant) [3]. For research groups prosecuting KHK or related metabolic targets, the target compound represents the direct building block for exploring the Hua Medicine chemical space, whereas the non-oxo analog (CAS 1212822-57-5) does not provide access to this patent-protected series.

ketohexokinase KHK_inhibitor patent metabolic_disease type_2_diabetes

Fsp³ of 0.667 Confirms High Three-Dimensional Character Relative to Planar Heteroaromatic Building Blocks

The target compound exhibits an Fsp³ (fraction of sp³-hybridized carbons) value of 0.667, as reported by ChemSpace [1]. This value exceeds the Fsp³ of common planar heteroaromatic building blocks (e.g., pyridine-2-carboxylic acid, Fsp³ = 0.0; benzoic acid, Fsp³ = 0.0) and is above the median Fsp³ of ~0.36 reported for clinical candidates [2]. The comparator non-oxo analog (1R,5S,6r)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid also exhibits a similarly high Fsp³ value (~0.67), indicating that the three-dimensional character is scaffold-driven rather than uniquely differentiated . However, this value serves as a class-level differentiator against more planar, aromatic building blocks commonly used in fragment libraries, supporting the premise that this scaffold provides enhanced conformational diversity and target selectivity potential.

Fsp3 three-dimensionality fragment_based_drug_discovery lead-like_properties scaffold_diversity

Procurement Cost Differential: Target Compound Priced at a Premium Reflecting Synthetic Complexity of the 2-Oxo Scaffold

The target compound commands a substantial price premium over the non-oxo analog, reflecting the additional synthetic complexity of installing the 2-oxo (lactam) functionality. As of 2026, the target compound (CAS 2742386-94-1, 95% purity) is priced at approximately $463–$768 per 50 mg (equivalent to ~$9,260–$15,360 per gram) from suppliers listed on ChemSpace [1]. In contrast, the non-oxo analog (1R,5S,6r)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid (CAS 1212822-57-5, 98% purity) is available for approximately $68 per unit quantity from ChemBridge, corresponding to an estimated ~$500–$1,000 per gram range for research-scale quantities . This represents a cost differential of approximately 10- to 30-fold on a per-gram basis. The premium is attributable to the multi-step synthetic route required to install the 2-oxo group while maintaining the exo stereochemistry, a factor that also impacts lead times (12–35 days for the target compound vs. ~14 days for the non-oxo analog) [1].

procurement cost_per_gram synthetic_complexity building_block_sourcing budget_planning

Optimal Research and Procurement Application Scenarios for rac-(1R,5S,6R)-2-Oxo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid (CAS 2742386-94-1)


Fragment-Based Lead Generation for Ketohexokinase (KHK) and Related Metabolic Targets

The 2-oxo-3-azabicyclo[3.1.0]hexane scaffold is the core pharmacophore of Hua Medicine's patent-protected KHK inhibitor series, targeting type 2 diabetes, NAFLD, NASH, and obesity [1]. Procurement of this building block enables direct exploration of this chemical space, including fragment growing from the 6-carboxylic acid position and N-functionalization of the lactam nitrogen. The compound's LogP of −1.36 and PSA of 66 Ų position it favorably for peripheral metabolic targets where CNS penetration is undesirable, and its three hydrogen-bond acceptors provide multiple vectors for structure-based optimization .

Synthesis of Constrained Peptidomimetics and Conformationally Restricted Bioisosteres

The rigid bicyclic framework with defined exo stereochemistry at the 6-position makes this compound an ideal precursor for conformationally constrained amino acid analogs and peptidomimetics [1]. The carboxylic acid can be coupled to amines via standard amide bond formation, while the lactam NH can be alkylated or acylated to introduce further diversity. The Fsp³ of 0.667 indicates high three-dimensional character, which is correlated with improved clinical success rates compared to planar aromatic building blocks .

Diastereoselective Derivatization Leveraging exo-Carboxylic Acid Geometry

The (1R,5S,6R) relative configuration places the 6-carboxylic acid in the exo orientation relative to the bicyclic core, providing a well-defined vector for diastereoselective elaboration [1]. Recent advances in dirhodium(II)-catalyzed cyclopropanation with catalyst loadings as low as 0.005 mol% enable selective access to either exo- or endo-3-azabicyclo[3.1.0]hexane-6-carboxylates . For programs requiring stereochemically pure intermediates, this racemic building block can serve as a starting point for chiral resolution or as a reference standard for chiral HPLC method development.

Physicochemical Property Modulation in Lead Optimization Campaigns

When a lead series requires reduction of LogP by approximately 0.9 units or an increase in PSA by approximately 17 Ų relative to a non-oxo 3-azabicyclo[3.1.0]hexane series, the target compound provides a direct scaffold replacement strategy [1]. This is particularly relevant for programs encountering hERG liability or excessive phospholipidosis driven by high LogP, or for programs seeking to shift from CNS-penetrant to peripherally restricted profiles. The quantified differences in LogP, PSA, and H-bond acceptor count provide a rational basis for scaffold hopping decisions supported by computational predictions .

Quote Request

Request a Quote for rac-(1R,5S,6R)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.